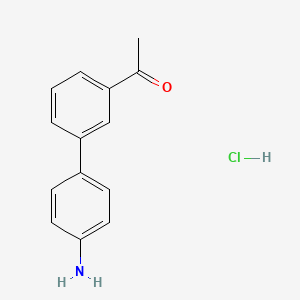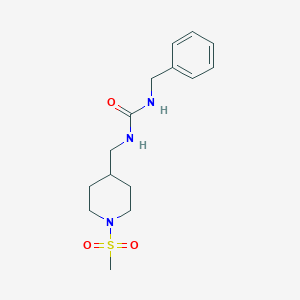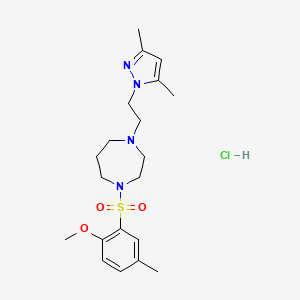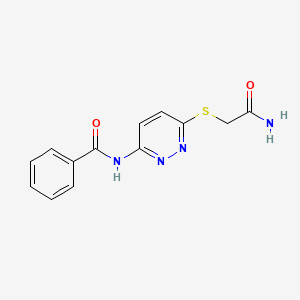
(E)-N-(2-(2-(2,4-dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "(E)-N-(2-(2-(2,4-dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-(trifluoromethyl)benzamide" typically involves condensation reactions, where hydrazine derivatives react with ketones or aldehydes in the presence of various catalysts. For instance, compounds similar in structure have been synthesized through reactions involving benzoyl glycine hydrazide with aminophenone derivatives, leading to complex molecules with specific functional groups (Thangjam & Rajkumari, 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. These studies reveal intricate details about the crystal packing, hydrogen bonding, and overall molecular conformation which are crucial for understanding the reactivity and properties of the compound. For example, crystal structure analysis of N-{(1Z)-3-Oxo-1-(thiophen-2-yl)-3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide provides insights into its stabilization mechanisms through hydrogen bonds (Kumar et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving such compounds often explore the reactivity of hydrazine groups, benzamide moieties, and their interactions with metal ions or other organic molecules. These reactions can lead to the formation of complex metal complexes or new organic compounds with unique properties. Potentiometric studies on similar compounds have shown specific reactions with Ni2+, Cu2+, and Cd2+ ions, forming metal-ligand complexes with distinct stability constants (Thangjam & Rajkumari, 2010).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal form, are determined by their molecular structure. X-ray crystallography and spectroscopic methods are typically used to elucidate these properties. The molecular structure's details can influence the compound's behavior in different solvents and under various environmental conditions.
Chemical Properties Analysis
The chemical properties of these compounds are largely defined by their functional groups. The presence of hydrazine, benzamide, and trifluoromethyl groups contribute to their reactivity towards other chemicals. These properties are essential for understanding the compound's potential as a reactant or a catalyst in chemical reactions. Studies on related compounds have explored their complexation reactions, stability in different media, and interactions with metal ions, providing a foundation for understanding the chemical behavior of "(E)-N-(2-(2-(2,4-dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-(trifluoromethyl)benzamide" (Thangjam & Rajkumari, 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound (E)-N-(2-(2-(2,4-dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-(trifluoromethyl)benzamide has been a subject of research in the context of synthesizing and analyzing condensed triazines and triazoles. Research by Reimlinger et al. (1976) has demonstrated the reactivity of similar compounds with amines and hydrazines, leading to the formation of oxo-s-triazines and condensed triazoles, which are of interest in organic chemistry due to their potential applications in materials science and pharmaceuticals (Reimlinger, Billiau, & Lingier, 1976).
Purandara et al. (2021) focused on the crystal structures of three isomers closely related to the compound , providing insights into their molecular configuration and potential interactions in biological systems (Purandara, Foro, & Thimme Gowda, 2021).
Herbicidal Applications
Viste et al. (1970) explored derivatives of benzamides, including those structurally related to (E)-N-(2-(2-(2,4-dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-(trifluoromethyl)benzamide, for their herbicidal activity, demonstrating the agricultural utility of such compounds in controlling weeds among forage legumes and certain crops (Viste, Cirovetti, & Horrom, 1970).
Antiviral Research
Hebishy et al. (2020) described a novel route for synthesizing benzamide-based derivatives with significant activity against the influenza A virus, highlighting the potential of structurally related compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial and Antifungal Activity
Research into the synthesis and biological activity of new pyrazoline and pyrazole derivatives, including those related to the compound of interest, has shown promising antibacterial and antifungal properties. This opens up possibilities for the development of new antimicrobial agents (Hassan, 2013).
Eigenschaften
IUPAC Name |
N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F3N3O2/c18-11-6-5-10(14(19)7-11)8-24-25-15(26)9-23-16(27)12-3-1-2-4-13(12)17(20,21)22/h1-8H,9H2,(H,23,27)(H,25,26)/b24-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEXBNVYNLMADP-KTZMUZOWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-(2,4-dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2488286.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2488288.png)
![(1S)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2488290.png)
![2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2488291.png)
![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488293.png)



![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2488298.png)
![4-(2-Chloro-4-fluorophenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2488300.png)

![2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488303.png)

